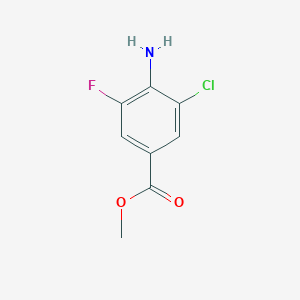

Methyl 4-amino-3-chloro-5-fluorobenzoate

Description

Methyl 4-amino-3-chloro-5-fluorobenzoate is a substituted benzoate ester featuring amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at the 4-, 3-, and 5-positions of the benzene ring, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern influences electronic properties, solubility, and reactivity, making it valuable for constructing complex heterocycles or facilitating regioselective reactions .

Properties

IUPAC Name |

methyl 4-amino-3-chloro-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXZMCXFCPKYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856997 | |

| Record name | Methyl 4-amino-3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427420-66-3 | |

| Record name | Methyl 4-amino-3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-chloro-5-fluorobenzoate typically involves the esterification of 4-amino-3-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-3-chloro-5-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of nitrobenzoates.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Methyl 4-amino-3-chloro-5-fluorobenzoate has been investigated for its potential therapeutic effects, particularly in the realms of anti-inflammatory and antimicrobial activities. The amino group allows for the formation of hydrogen bonds with enzyme active sites, enhancing its ability to modulate biological functions. This property makes it a valuable candidate for drug development aimed at various diseases.

Synthesis of Pharmaceuticals

As an intermediate in the synthesis of more complex organic molecules, this compound serves as a precursor in the formulation of pharmaceuticals. Its structural characteristics enable modifications that can lead to compounds with enhanced efficacy and reduced toxicity.

Agrochemicals

Pesticide Development

The unique combination of chlorine and fluorine atoms in methyl 4-amino-3-chloro-5-fluorobenzoate contributes to its potential use as an active ingredient in pesticides. These halogen substituents can enhance the compound's stability and effectiveness against pests, making it a candidate for further exploration in agricultural applications.

Biochemical Research

Biochemical Probes

In biochemistry, methyl 4-amino-3-chloro-5-fluorobenzoate can be utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes and receptors facilitates research into enzyme kinetics and mechanisms of action.

Case Studies

Recent studies have shown that compounds similar to methyl 4-amino-3-chloro-5-fluorobenzoate exhibit varying degrees of biological activity. For instance, research has demonstrated that modifications to the amino group or halogen substituents can significantly alter the compound's interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-chloro-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups allows for unique binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 4-amino-3-chloro-5-fluorobenzoate with four structurally related benzoate derivatives:

Key Observations:

Substituent Effects: Halogen vs. Amino Groups: Methyl 3-bromo-4-chloro-5-fluorobenzoate () lacks an amino group but includes bromine, enhancing its utility in Suzuki-Miyaura cross-coupling reactions due to Br’s role as a leaving group . In contrast, the amino group in Methyl 4-amino-3-chloro-5-fluorobenzoate increases nucleophilicity, favoring electrophilic substitution or condensation reactions. Positional Isomerism: Methyl 2-amino-4-chloro-5-fluorobenzoate () shares the same molecular formula as the target compound but differs in substituent positions (2-amino vs. 4-amino).

Molecular Weight and Solubility: The brominated analog () has a higher molecular weight (267.48 g/mol) due to bromine’s atomic mass, which may reduce solubility in polar solvents compared to the target compound. Ethyl 3-amino-4-fluorobenzoate () has a lower molecular weight (183.18 g/mol) and lacks chlorine, likely improving aqueous solubility relative to chlorinated analogs .

Limitations and Discrepancies in Data

- The molecular formula for Methyl 2-amino-4-chloro-5-fluorobenzoate in is listed as C₆H₉N₃·HCl, which conflicts with the expected formula (C₈H₇ClFNO₂). This discrepancy may arise from a typographical error or the inclusion of a hydrochloride salt .

- Exact CAS numbers and detailed solubility data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 4-amino-3-chloro-5-fluorobenzoate is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Methyl 4-amino-3-chloro-5-fluorobenzoate possesses a benzene ring substituted with an amino group, a chloro group, and a fluorine atom. These substituents play crucial roles in the compound's interactions with biological macromolecules.

Structural Features

| Feature | Description |

|---|---|

| Amino Group | Facilitates hydrogen bonding |

| Chloro Group | Enhances hydrophobic interactions |

| Fluoro Group | Modulates electron density |

The mechanism by which methyl 4-amino-3-chloro-5-fluorobenzoate exerts its biological effects involves specific interactions with enzymes and receptors. The amino group allows for the formation of hydrogen bonds, while the halogen substituents enhance hydrophobic interactions, modulating various biological pathways.

Biological Activity

Research indicates that methyl 4-amino-3-chloro-5-fluorobenzoate exhibits potential biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Properties : Preliminary investigations indicate that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Enzyme Modulation : The compound acts as a biochemical probe to study enzyme interactions, providing insights into metabolic pathways and drug development.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of methyl 4-amino-3-chloro-5-fluorobenzoate against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections . -

Anti-inflammatory Effects :

In vitro assays assessed the anti-inflammatory properties of the compound using lipopolysaccharide-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokine production (e.g., TNF-α and IL-6) by up to 50% at optimal concentrations, indicating its promise in managing inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 4-amino-3-chloro-5-fluorobenzoate, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Methyl 4-amino-3-chloro-5-fluorobenzoate | High | Moderate |

| Methyl 5-amino-4-chloro-2-fluorobenzoate | Moderate | Low |

| Methyl 4-cyano-3-fluorobenzoate | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.